molecular formula C11H16N8O2 B2625202 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034350-52-0

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2625202
CAS No.: 2034350-52-0
M. Wt: 292.303
InChI Key: OKXZZFFXHVRKIX-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound designed for research applications, featuring a hybrid structure combining a 1,3,5-triazine core with a 1,2,3-triazole carboxamide unit. This structural motif is of significant interest in medicinal chemistry and chemical biology. Compounds based on the 1,3,5-triazine scaffold are known for their diverse biological activities and are frequently explored in the rational design of new therapeutic agents . Specifically, 1,2,3-triazole-incorporated triazine derivatives have been synthesized and evaluated for their potential anticancer properties against various human cancer cell lines, demonstrating the value of this chemical class in oncological research . The integration of the 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety further enhances the molecular complexity and potential for specific target interaction, making it a valuable building block for researchers. This product is intended for non-human research purposes only. It is not approved for therapeutic, diagnostic, or veterinary use. Researchers are encouraged to utilize this compound as a chemical probe or as a key intermediate in the synthesis of more complex molecules for investigative purposes in a controlled laboratory setting.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N8O2/c1-18(2)10-13-8(14-11(15-10)21-4)5-12-9(20)7-6-19(3)17-16-7/h6H,5H2,1-4H3,(H,12,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXZZFFXHVRKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources, including in vitro studies and molecular evaluations.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a triazine moiety, which are known to contribute to various biological activities. The molecular formula is C₁₃H₁₈N₈O₂, with a molecular weight of 298.34 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₈N₈O₂
Molecular Weight298.34 g/mol
CAS NumberNot specified

Anticancer Properties

Recent studies have indicated that derivatives containing triazole and triazine structures exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Case Study:
In a study evaluating the antiproliferative effects on lung cancer cells (NCI-H1299), compounds with similar structures demonstrated IC₅₀ values ranging from 1.56 to 4.60 μM, indicating strong inhibitory effects on cell viability and significant induction of apoptosis through the Bcl-2/caspase signaling pathway .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research has shown that triazole derivatives possess broad-spectrum antimicrobial properties against various pathogens including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of cellular membranes or interference with metabolic pathways.

Research Findings:
A synthesized derivative exhibited notable inhibition against E. coli with an IC₅₀ value of approximately 2.0 μM, demonstrating its potential for development into effective antimicrobial agents .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • EGFR Inhibition : Similar compounds have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. By binding to the receptor, these compounds can block downstream signaling pathways that promote cell proliferation .
  • Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways by increasing the expression of caspases and PARP cleavage .

Scientific Research Applications

Agricultural Applications

Herbicidal Properties
The structural characteristics of this compound suggest potential herbicidal applications. Compounds with similar triazine structures are known for their effectiveness in inhibiting weed growth by interfering with photosynthesis processes in plants . The introduction of specific substituents may enhance selectivity towards target weeds while minimizing damage to crops.

Pharmacological Studies

Antimicrobial Activity
There is emerging evidence that compounds similar to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibit antimicrobial properties. Research has shown that triazole derivatives can be effective against a range of bacterial strains. For example, certain derivatives have demonstrated high binding affinities to bacterial enzymes, indicating potential as antibiotic agents .

Synthesis and Structural Modifications

Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require optimization to achieve high yield and purity . Structural modifications can be made to enhance bioactivity or to create derivatives for further study.

Case Studies and Research Findings

Study Compound Studied Findings Application Area
N-Aryl derivativesSignificant anticancer activity against various cell linesMedicinal Chemistry
Triazine hybridsAntitumor activity through molecular hybridizationCancer Research
Alkyl thio derivativesAntibacterial efficacy against E. coliAntimicrobial Research

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s triazine ring is substituted with dimethylamino (N(CH₃)₂) and methoxy (OCH₃) groups. Key comparisons include:

  • (E)-N2,N2-Dimethyl-6-styryl-1,3,5-triazine-2,4-diamine (): Features a styryl group and dimethylamino substituents.
  • Metsulfuron methyl (): A sulfonylurea herbicide with a methoxy-triazine core. The sulfonylurea bridge contrasts with the triazole-carboxamide linkage, impacting target specificity (herbicidal vs.
  • Bis(morpholino-1,3,5-triazine) derivatives (): Morpholino groups enhance solubility but reduce electrophilicity compared to dimethylamino/methoxy substituents, influencing interaction with biological targets .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Substituents (Triazine) Melting Point (°C) Yield (%) Key Applications
Target Compound N(CH₃)₂, OCH₃, Triazole-Carboxamide Not reported Not reported Inferred: Bioactive agent
Metsulfuron methyl () OCH₃, Sulfonylurea Not reported Not reported Herbicide
(E)-N2,N2-Dimethyl-6-styryl-triazine () N(CH₃)₂, Styryl Not reported Not reported Intermediate for triazine synthesis
Pyrazole carboxamides () Chloro, Cyano, Aryl 123–183 62–71 Not specified

Notes:

  • The target compound’s methoxy group may enhance hydrolytic stability compared to chloro substituents in pyrazole carboxamides () .

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